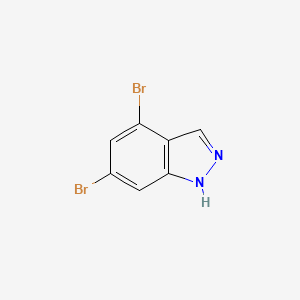

4,6-Dibromo-1H-indazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1H-indazoles, including derivatives that could potentially encompass 4,6-Dibromo-1H-indazole, involves various strategies. A practical, metal-free synthesis approach from o-aminobenzoximes utilizing methanesulfonyl chloride and triethylamine highlights the mild and efficient conditions for synthesizing 1H-indazoles with good to excellent yields (Counceller et al., 2008). Additionally, the synthesis of indazole derivatives through multi-step reactions, including hydrogenation, acetylation, and nucleophilic substitution, demonstrates the versatility and adaptability of synthetic routes for producing indazole compounds with high yields (Tang Yan-feng, 2012).

Molecular Structure Analysis

Indazoles' molecular structure is crucial for their chemical behavior and interactions. Studies on indazole derivatives, such as the synthesis and structural analysis of novel tetrahydro-1H-indazoles, provide insight into their stereochemistry and confirm the indazole structure through spectroscopic methods (Murugavel et al., 2010). The characterization of these compounds using NMR and IR spectra, along with advanced techniques like HMBC and NOESY, sheds light on the detailed molecular architecture of indazoles.

Chemical Reactions and Properties

The chemical reactivity of indazoles allows for their participation in various chemical reactions, leading to a broad spectrum of derivatives and applications. For instance, the highly regioselective N-2 arylation of dibromo-triazole demonstrates the ability to synthesize aryl-triazoles with excellent yields, showcasing indazoles' potential for efficient and selective chemical transformations (Wang et al., 2009).

Physical Properties Analysis

The study of indazoles' physical properties, such as their crystal structure and electrostatic properties, is essential for understanding their behavior in different environments. An experimental and ab initio computational study on tetrafluoro-1H-indazole provides valuable insights into the optimized structure, electrostatic properties, and spectroscopy, aiding in the prediction and rationalization of indazoles' physical behavior (Hathaway et al., 1998).

Chemical Properties Analysis

Indazoles exhibit a diverse range of chemical properties, including their ability to undergo various reactions leading to biologically active compounds. The synthesis of 1H-indazoles via copper-catalyzed N-N bond formation highlights the methodological advancements in creating indazole-based compounds with potential pharmaceutical applications (Chen et al., 2016).

Applications De Recherche Scientifique

Medicinal Applications

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as:

Synthesis of Indazoles

The synthesis of 1H- and 2H-indazoles has been a focus of recent research . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Anti-Inflammatory Agents

Indazole-containing compounds have been found to have anti-inflammatory properties . They can be used in the treatment of conditions characterized by inflammation, such as arthritis, asthma, and autoimmune diseases .

Antitumor Agents

Indazole-containing compounds have also been used as antitumor agents . They can inhibit the growth of tumor cells and have been used in the treatment of various types of cancer .

Inhibitors of HIV-Protease

Indazole-containing compounds can act as inhibitors of HIV-protease . HIV-protease is an enzyme that plays a crucial role in the life cycle of HIV, the virus that causes AIDS. By inhibiting this enzyme, these compounds can prevent the virus from replicating and spreading .

Synthesis of Other Heterocyclic Compounds

Indazoles, including 4,6-Dibromo-1H-indazole, can be used as building blocks in the synthesis of other heterocyclic compounds . These compounds have a wide range of applications in medicinal chemistry and drug discovery .

Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1)

Indazole-containing compounds can act as inhibitors of FGFR1 . FGFR1 is a protein that plays a crucial role in cell growth and division. By inhibiting this protein, these compounds can potentially be used in the treatment of diseases characterized by abnormal cell growth, such as cancer .

Safety And Hazards

The safety information for 4,6-Dibromo-1H-indazole includes hazard statements H302 and H319 . Precautionary statements include P305+P351+P338 . It is recommended to ensure adequate ventilation, handle in accordance with good industrial hygiene and safety practice, and avoid getting it in eyes, on skin, or on clothing .

Propriétés

IUPAC Name |

4,6-dibromo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISLECNHRSEMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646146 | |

| Record name | 4,6-Dibromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dibromo-1H-indazole | |

CAS RN |

447430-07-1 | |

| Record name | 4,6-Dibromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(2,6-difluorophenyl)sulfonylamino]propyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262867.png)

![6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene](/img/structure/B1262878.png)